

# 3-Amino-4-(trifluoromethyl)benzoic acid

## molecular weight

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### Compound of Interest

**Compound Name:** 3-Amino-4-(trifluoromethyl)benzoic acid

**Cat. No.:** B158721

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An In-depth Technical Guide to **3-Amino-4-(trifluoromethyl)benzoic Acid** for Advanced Research

This guide provides an in-depth technical overview of **3-Amino-4-(trifluoromethyl)benzoic acid**, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to explore the compound's strategic importance, synthesis, characterization, and safe handling, grounded in established scientific principles.

## Strategic Importance in Drug Discovery

**3-Amino-4-(trifluoromethyl)benzoic acid** is a substituted aromatic carboxylic acid of significant interest in pharmaceutical research and development. Its utility stems from the unique combination of three functional groups on a single benzene ring: an amine, a carboxylic acid, and a trifluoromethyl ( $\text{CF}_3$ ) group. This trifecta makes it a versatile scaffold for constructing complex molecules with desirable pharmacological properties.

The trifluoromethyl group, in particular, is a cornerstone of modern drug design. Its incorporation into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic profile.<sup>[1][2][3]</sup> The strong electron-withdrawing nature and high lipophilicity of the  $\text{CF}_3$  group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.<sup>[1][3]</sup> As the pharmaceutical industry increasingly focuses on fluorinated

compounds to optimize drug candidates, understanding the properties and handling of key intermediates like **3-Amino-4-(trifluoromethyl)benzoic acid** is paramount.<sup>[4]</sup>

## Physicochemical and Structural Properties

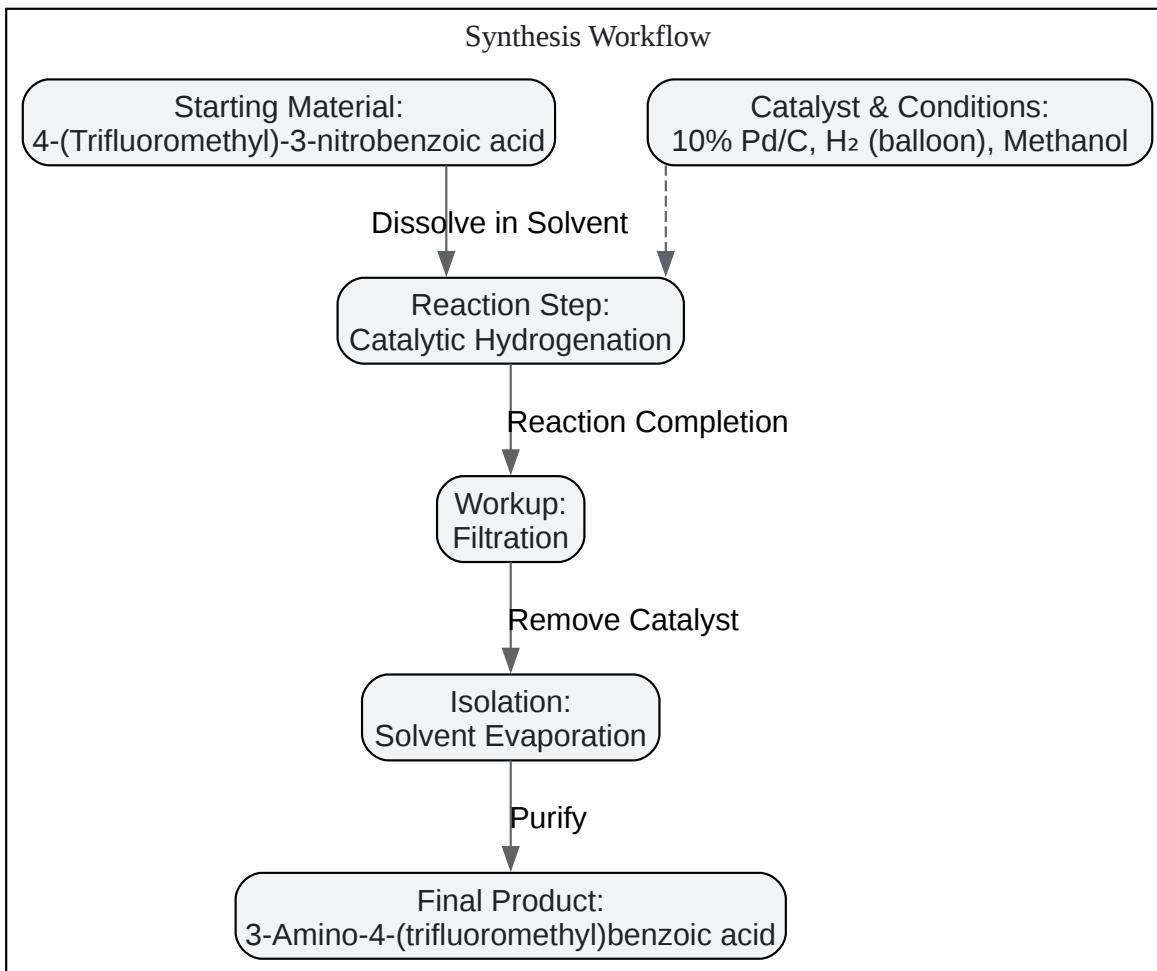
A precise understanding of a compound's properties is the foundation of its effective application. **3-Amino-4-(trifluoromethyl)benzoic acid** is a white to off-white crystalline powder.<sup>[5]</sup> Its core identity and physical characteristics are summarized below.

Property	Value	Source(s)
Molecular Weight	205.13 g/mol	[6][7]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[7]
CAS Number	125483-00-3	[7]
Melting Point	203-205 °C	[8]
Boiling Point	325.4 °C (at 760 mmHg)	[8]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	[5]
Appearance	Off-white to cream powder.	[5][8]
InChI Key	RVYKHF GOJJKVNB-UHFFFAOYSA-N	[8]

## Synthesis Pathway and Experimental Protocol

The synthesis of **3-Amino-4-(trifluoromethyl)benzoic acid** is typically achieved through the reduction of a nitro-substituted precursor. This is a standard, reliable transformation in organic synthesis that provides a high yield of the desired aniline derivative. The causality behind this choice is clear: nitro groups are readily and selectively reduced to amines under catalytic hydrogenation, a clean and efficient process.

The logical workflow for a common synthesis route is illustrated below.

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Caption: General workflow for synthesizing **3-Amino-4-(trifluoromethyl)benzoic acid**.

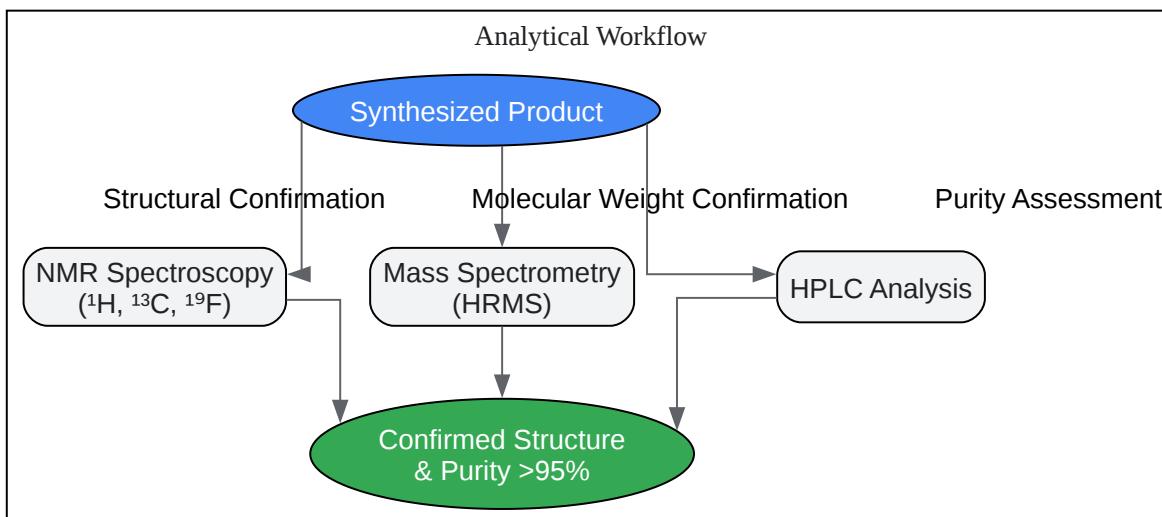
## Detailed Step-by-Step Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-(Trifluoromethyl)-3-nitrobenzoic acid. This self-validating procedure relies on the high selectivity of the Palladium on Carbon (Pd/C) catalyst, ensuring that only the nitro group is reduced while the carboxylic acid and trifluoromethyl groups remain intact.

- **Reactor Setup:** To a 250 mL flask equipped with a magnetic stir bar, add 4-(Trifluoromethyl)-3-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent).
- **Solvent Addition:** Add methanol (e.g., 100 mL) to dissolve the starting material. Stir until a clear solution is formed.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% by weight of the starting material). The mixture will turn black.
- **Hydrogenation:** Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
- **Reaction Monitoring:** Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-12 hours).
- **Catalyst Removal:** Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
- **Product Isolation:** Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
- **Drying:** Dry the resulting solid under high vacuum to yield the final product, **3-Amino-4-(trifluoromethyl)benzoic acid**, typically as a light-colored solid. The yield for this type of reaction is generally high.[9]

## Analytical Characterization: A Self-Validating Workflow

Confirming the identity, structure, and purity of the final compound is critical. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.



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Caption: A multi-technique workflow for analytical characterization.

## Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure elucidation. For this compound, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are all highly informative.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Expected <sup>1</sup>H NMR Signals (in DMSO-d<sub>6</sub>):
  - Aromatic protons will appear as distinct signals in the aromatic region (~6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (doublets, triplets, or multiplets).
  - The amine (-NH<sub>2</sub>) protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

- The carboxylic acid (-COOH) proton will be a very broad singlet at a downfield chemical shift (>10 ppm).
- Expected  $^{19}\text{F}$  NMR Signals:
  - A sharp singlet corresponding to the  $-\text{CF}_3$  group. This is a definitive test for the presence of the trifluoromethyl moiety.[10]
- Expected  $^{13}\text{C}$  NMR Signals:
  - Signals for the 8 distinct carbon atoms, including the carboxyl carbon, the carbon attached to the  $\text{CF}_3$  group (which will show coupling to fluorine), and the aromatic carbons.

## Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement.

- Ionization Mode: Electrospray Ionization (ESI) is typically used. Positive mode (ESI+) will detect the protonated molecule  $[\text{M}+\text{H}]^+$ , while negative mode (ESI-) will detect the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Analysis: The measured mass-to-charge ratio ( $\text{m/z}$ ) should be compared to the theoretical exact mass of the compound ( $\text{C}_8\text{H}_6\text{F}_3\text{NO}_2$ ). The expected monoisotopic mass is approximately 205.035 Da.[6] An observed mass within 5 ppm of the theoretical value confirms the elemental composition.[10]

## Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

- Column: A reversed-phase C18 column is commonly used.

- Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detector: A UV detector set to a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm).
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[\[10\]](#)
- Analysis: A pure sample should result in a single major peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. **3-Amino-4-(trifluoromethyl)benzoic acid** is classified as an irritant and is harmful if swallowed.

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[\[5\]](#)[\[11\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[11\]](#)  
[\[12\]](#) Avoid contact with skin and eyes.[\[5\]](#)[\[12\]](#) Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[5\]](#)[\[12\]](#) For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[\[8\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[11\]](#)[\[12\]](#)

## Conclusion

**3-Amino-4-(trifluoromethyl)benzoic acid** is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined molecular weight of 205.13 g/mol and versatile structure provide a reliable starting point for synthesizing novel compounds. By understanding its synthesis, applying a robust analytical characterization workflow, and

adhering to strict safety protocols, researchers can confidently leverage this valuable building block to advance the frontiers of drug discovery.

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